molecular formula C21H22N2O2S B2727821 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide CAS No. 946374-72-7

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide

Cat. No. B2727821
M. Wt: 366.48
InChI Key: UNCVTNSUTSECTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide, also known as MTE-N, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTE-N is a small molecule that has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Evaluation for Topical Drug Delivery

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide derivatives have been synthesized and evaluated for their potential in topical drug delivery systems. Morpholinyl esters of naproxen were prepared and showed enhanced skin permeation compared to naproxen itself, indicating a promising application for improving the delivery of medications through the skin. The study found that certain morpholinyl derivatives facilitated a better balance of aqueous solubility and lipophilicity, essential for effective topical drug delivery (J. Rautio et al., 2000).

Lysosome-Targeting Fluorescent Probe

The morpholine group has been utilized as a targeting unit for lysosomes in living cells, demonstrating the potential of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide derivatives in selective imaging and detection applications. A novel fluorescent probe incorporating the morpholine group showed high selectivity for peroxynitrite in lysosomes, highlighting its application in studying cellular processes and pathological conditions (J. Qian et al., 2019).

Antimicrobial Agent Discovery

Compounds containing the N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide structure have been explored for their antimicrobial properties. Specifically, novel 2-amino-5-arylthieno[2,3-b]thiophenes synthesized from morpholine showed promising in vitro activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (K. Balamurugan et al., 2009).

Catalysis in Organic Synthesis

Morpholine derivatives, including N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide, have found applications in catalysis, specifically in the Mizoroki-Heck reaction. A study demonstrated the use of a novel N–O ligand based on morpholine for palladium-catalyzed reactions in water, showcasing the versatility of morpholine derivatives in facilitating organic synthesis under environmentally friendly conditions (Yu-fang Wang et al., 2013).

Photochromism and Molecular Docking Studies

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide derivatives have been involved in studies related to photochromism, exhibiting changes in color under different light conditions, which could have implications in the development of light-responsive materials. Additionally, these compounds have been subject to molecular docking studies to assess their potential as antimicrobial agents, further highlighting the broad research applications of morpholine derivatives in chemistry and biology (S. Ranjith et al., 2014).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-21(18-6-5-16-3-1-2-4-17(16)13-18)22-14-20(19-7-12-26-15-19)23-8-10-25-11-9-23/h1-7,12-13,15,20H,8-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCVTNSUTSECTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.